molecular formula C17H10FN7O B13381469 5-fluoro-1H-indole-2,3-dione 3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone)

5-fluoro-1H-indole-2,3-dione 3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone)

Cat. No.: B13381469
M. Wt: 347.31 g/mol
InChI Key: GYIDKSKRGITVBS-UHFFFAOYSA-N
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Description

5-fluoro-1H-indole-2,3-dione 3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C17H10FN7O

Molecular Weight

347.31 g/mol

IUPAC Name

5-fluoro-3-(5H-[1,2,4]triazino[5,6-b]indol-3-yldiazenyl)-1H-indol-2-ol

InChI

InChI=1S/C17H10FN7O/c18-8-5-6-12-10(7-8)14(16(26)20-12)23-25-17-21-15-13(22-24-17)9-3-1-2-4-11(9)19-15/h1-7,20,26H,(H,19,21,24)

InChI Key

GYIDKSKRGITVBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N=NC4=C(NC5=C4C=C(C=C5)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-indole-2,3-dione 3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone) typically involves multiple steps. One common method starts with the preparation of 5-fluoro-1H-indole-2,3-dione, which can be synthesized by reacting 5-fluoroindole with an oxidizing agent such as potassium permanganate. The resulting 5-fluoro-1H-indole-2,3-dione is then reacted with hydrazine hydrate to form the hydrazone derivative. This intermediate is further reacted with 5H-[1,2,4]triazino[5,6-b]indole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1H-indole-2,3-dione 3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce different hydrazine derivatives.

Scientific Research Applications

5-fluoro-1H-indole-2,3-dione 3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-1H-indole-2,3-dione 3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone) involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1H-indole-2,3-dione: A precursor in the synthesis of the target compound.

    5H-[1,2,4]triazino[5,6-b]indole: Another building block used in the synthesis.

Uniqueness

The uniqueness of 5-fluoro-1H-indole-2,3-dione 3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone) lies in its combined structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

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